N2-Phenylquinazoline-2,4-diamine hydrochloride
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Overview
Description
N2-Phenylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C14H12N4·HCl It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Phenylquinazoline-2,4-diamine hydrochloride typically involves the reaction of 2-chloroquinazoline-4-amine with aniline. The reaction is carried out in a pressure tube at 80°C for 16 hours. The solvent is then rotary evaporated, and the crude material is treated with saturated aqueous sodium bicarbonate, extracted with dichloromethane, dried over magnesium sulfate, and purified by silica gel chromatography using a chloroform/methanol mixture (30:1 v/v) to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of quinazoline derivatives, including this compound, may involve microwave-assisted synthesis. This method enhances reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N2-Phenylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various reduced quinazoline derivatives.
Scientific Research Applications
N2-Phenylquinazoline-2,4-diamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other quinazoline derivatives, which have applications in various industries, including agriculture and materials science.
Mechanism of Action
The mechanism of action of N2-Phenylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
2-Phenylquinazoline-4-amine: A closely related compound with similar structural features.
4-Oxo-2-phenylquinazoline-3(4H)-carboximidamide: Another quinazoline derivative with distinct biological activities.
Uniqueness: N2-Phenylquinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to interact with different biological targets compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-N-phenylquinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10/h1-9H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBWBXOACRBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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